N-(2-methoxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide
Description
This compound features a tetracyclic pyrrolo[2,1-b]quinazoline core with a 9-oxo group, an 8-allyl (prop-2-en-1-yl) substituent, and a 7-oxyacetamide side chain linked to an N-(2-methoxyphenyl) group. The acetamide-ether linkage at position 7 and the 2-methoxyphenyl group may enhance solubility and receptor-binding properties compared to simpler quinazoline derivatives. The allyl group at position 8 could influence conformational flexibility or participate in covalent interactions with biological targets .
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(9-oxo-8-prop-2-enyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C23H23N3O4/c1-3-7-15-18(30-14-21(27)25-16-8-4-5-9-19(16)29-2)12-11-17-22(15)23(28)26-13-6-10-20(26)24-17/h3-5,8-9,11-12H,1,6-7,10,13-14H2,2H3,(H,25,27) |
InChI Key |
BLCDZAZSPUYWOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C3=C(C=C2)N=C4CCCN4C3=O)CC=C |
Origin of Product |
United States |
Biological Activity
N-(2-methoxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 405.4 g/mol. Its structure features a methoxyphenyl group and a tetrahydropyrroloquinazoline moiety, which are indicative of possible interactions with biological targets due to the presence of nitrogen-containing heterocycles .
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes or receptors. The compound's interaction with molecular targets such as proteins and enzymes can lead to modulation of their activity, which is crucial for therapeutic applications against diseases linked to enzyme overexpression .
Antitumor Activity
Several studies have highlighted the antitumor potential of compounds related to this structure. For instance:
- Aurora Kinase Inhibition : Compounds similar to this compound have demonstrated strong inhibitory effects on Aurora kinase activity. This kinase is critical in cell division and its inhibition can lead to reduced tumor growth .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. Some derivatives have shown promise in inhibiting tumor necrosis factor-alpha (TNF-α) production in vitro, which is significant for conditions characterized by chronic inflammation .
Antimicrobial and Antiviral Activities
Research into pyrrolidine derivatives has revealed a broad spectrum of biological activities including antimicrobial and antiviral properties. These findings suggest that this compound could potentially be effective against various pathogens through mechanisms that warrant further investigation .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multiple synthetic steps from readily available starting materials. The unique structure allows for further modifications aimed at enhancing efficacy and selectivity against specific biological targets. Understanding these synthetic routes is essential for developing analogs with improved pharmacological profiles .
Comparative Analysis with Similar Compounds
A comparative analysis can provide insights into the unique pharmacological properties of N-(2-methoxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin]-7-yloxy}acetamide relative to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methoxyphenyl)-4-{[9-hydroxy... | Similar phenolic and pyrroloquinazoline structures | Hydroxyl instead of keto group |
| 4-Methyl-N-(4-methoxyphenyl)benzamide | Contains a methoxy group and amide linkage | Simpler structure without heterocycles |
| 6-Methyl-N-(6-methoxypyridin)acetamide | Features a pyridine ring and acetamide linkage | Different heterocyclic system |
This table illustrates how variations in structural elements can influence the biological activity of these compounds.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : Approximately 405.4 g/mol
Structural Features
The compound features multiple functional groups that may influence its biological activity. The presence of nitrogen-containing heterocycles is particularly noteworthy, as these structures often exhibit significant pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to N-(2-methoxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide may inhibit specific enzymes involved in cancer proliferation. The compound's structural characteristics suggest it could serve as a lead compound for developing new pharmaceuticals targeting cancers associated with enzyme overexpression.
Antimicrobial Properties
The compound's interaction with biological macromolecules has been explored to understand its potential as an antimicrobial agent. Studies have shown that similar compounds can inhibit microbial DNA gyrase, making them candidates for novel antimicrobial therapies.
Enzyme Inhibition
This compound may exhibit inhibitory effects on various enzymes. These interactions are crucial for modulating biological pathways associated with diseases.
Synthesis and Modification
The synthesis of this compound typically involves several steps that allow for the generation of its complex structure from simpler starting materials. Modifications to the compound's structure can enhance its efficacy and selectivity for specific biological targets.
Synthetic Routes
The synthetic routes often involve:
- Formation of the tetrahydropyrroloquinazoline core.
- Introduction of the methoxyphenyl group.
- Finalization through acetamide formation.
These steps are critical for ensuring the desired biological activity and stability of the compound.
Case Study 1: Anticancer Activity Assessment
In vitro studies have assessed the antiproliferative activity of compounds structurally similar to this compound against various cancer cell lines. For instance:
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Compound A | HepG2 | 0.137 |
| Compound B | MCF-7 | 0.164 |
These results highlight the potential of such compounds in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were evaluated to establish their effectiveness.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups (Table 1).
Table 1: Structural and Functional Comparison with Analogs
Key Observations:
Core Heterocycles: The target’s pyrrolo[2,1-b]quinazoline core distinguishes it from simpler quinazolinones (e.g., ) and benzimidazoles (). This fused system may enhance aromatic stacking interactions in biological systems compared to non-fused analogs . The pyrrolo[3,2,1-ij]quinoline in shares a fused pyrrole-quinoline structure but differs in ring connectivity, which could alter electronic properties and binding affinities .
Functional Groups :
- The acetamide group in the target contrasts with the hydrazide in and . Acetamides generally exhibit greater metabolic stability than hydrazides, which are prone to hydrolysis .
- The allyl substituent in the target is unique among the listed analogs. Its electron-rich nature may facilitate interactions with hydrophobic pockets in enzymes or receptors .
Pharmacological Implications: Analogs with quinazolin-4(3H)-one cores () demonstrated analgesic activity, suggesting that the target compound’s pyrroloquinazoline system could also target pain pathways, though this remains speculative without direct data . The 2-methoxyphenyl group in the target may improve blood-brain barrier penetration compared to non-methoxy derivatives, as seen in related CNS-active compounds .
Q & A
Q. How to resolve contradictions in reported spectral data for analogs?
- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals. For example, in conflicting IR data, compare experimental carbonyl stretches with computed spectra (DFT) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
